
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is a chemical compound with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . It is a heterocyclic compound containing a bromopyrimidine moiety and an oxolane ring. This compound is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine typically involves the reaction of 5-bromopyrimidine with oxirane derivatives under specific conditions. One common method involves the use of copper iodide as a catalyst in dry pyridine, with microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxolane ring can undergo oxidation to form corresponding lactones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include lactones.
Reduction Reactions: Products include alcohols.
Aplicaciones Científicas De Investigación
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyrimidine: A simpler analog with similar reactivity.
3-(5-Chloropyrimidin-2-yl)oxolan-3-amine: A chlorinated analog with potentially different reactivity and biological activity.
3-(5-Fluoropyrimidin-2-yl)oxolan-3-amine: A fluorinated analog with unique properties.
Uniqueness
3-(5-Bromopyrimidin-2-yl)oxolan-3-amine is unique due to the presence of both a bromopyrimidine moiety and an oxolane ring, which confer specific chemical reactivity and potential biological activity. Its bromine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H10BrN3O |
|---|---|
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
3-(5-bromopyrimidin-2-yl)oxolan-3-amine |
InChI |
InChI=1S/C8H10BrN3O/c9-6-3-11-7(12-4-6)8(10)1-2-13-5-8/h3-4H,1-2,5,10H2 |
Clave InChI |
MCIWRRXBSZIXEH-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(C2=NC=C(C=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


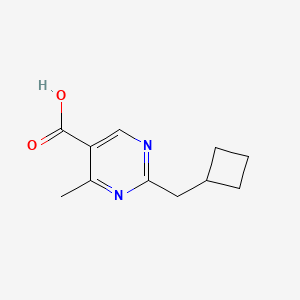
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
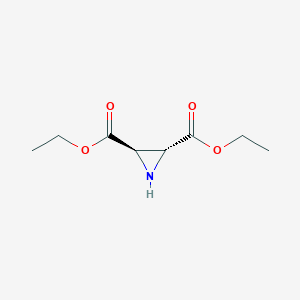
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)

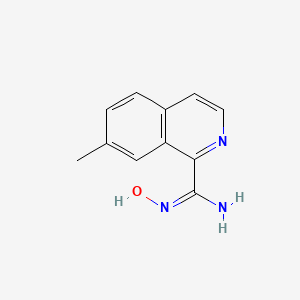
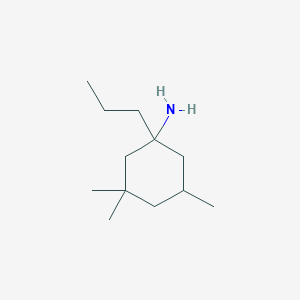
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
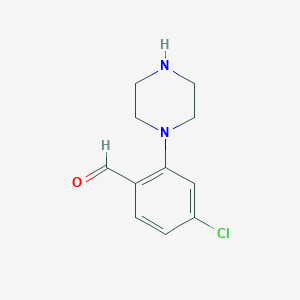
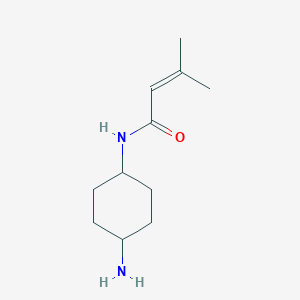
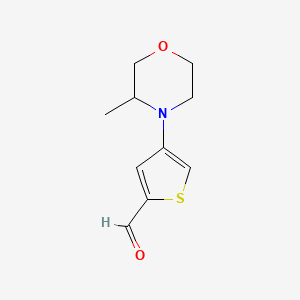

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)

